molecular formula C8H12O2 B12832316 Octa-3,5-dienoic acid

Octa-3,5-dienoic acid

Cat. No.: B12832316
M. Wt: 140.18 g/mol
InChI Key: ZCGGGDCIZYIZCM-VNKDHWASSA-N
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Description

Octa-3,5-dienoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by the presence of two conjugated double bonds at the 3rd and 5th positions of the carbon chain, making it a dienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-3,5-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne metathesis followed by hydrogenation. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octa-3,5-diyne, followed by purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Octa-3,5-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides

Mechanism of Action

Comparison with Similar Compounds

Comparison: Octa-3,5-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other dienoic acids. For example, hexa-2,4-dienoic acid has double bonds at the 2nd and 4th positions, leading to different reactivity patterns and applications .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(3E,5E)-octa-3,5-dienoic acid

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h3-6H,2,7H2,1H3,(H,9,10)/b4-3+,6-5+

InChI Key

ZCGGGDCIZYIZCM-VNKDHWASSA-N

Isomeric SMILES

CC/C=C/C=C/CC(=O)O

Canonical SMILES

CCC=CC=CCC(=O)O

Origin of Product

United States

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